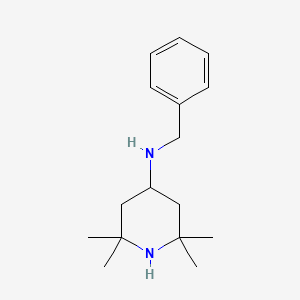![molecular formula C15H20F3NO2S B2876696 N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2310096-59-2](/img/structure/B2876696.png)
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide, commonly known as HTB-126, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. In
Mecanismo De Acción
The exact mechanism of action of HTB-126 is not fully understood. However, studies have suggested that HTB-126 may act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, HTB-126 may help to reduce neuronal hyperexcitability, thereby exerting its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
HTB-126 has been shown to exert several biochemical and physiological effects. In vitro studies have demonstrated that HTB-126 can significantly increase the activity of GABA receptors, leading to a reduction in neuronal excitability. In addition, HTB-126 has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and differentiation of neurons. These effects suggest that HTB-126 may have significant neuroprotective and neurotrophic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of HTB-126 is its potent anticonvulsant activity, which makes it a valuable tool for the study of epilepsy and related disorders. In addition, HTB-126 has been shown to possess significant neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative disorders. However, one of the limitations of HTB-126 is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of HTB-126. One area of research could focus on the development of new derivatives of HTB-126 with improved solubility and bioavailability. Another direction could be the investigation of the effects of HTB-126 on other neurotransmitter systems, such as glutamate and dopamine. Furthermore, the potential use of HTB-126 in the treatment of other neurological disorders, such as depression and anxiety, could also be explored. Overall, the study of HTB-126 holds great promise for the development of new drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of HTB-126 involves several steps, starting from the reaction between 4-(trifluoromethyl)benzaldehyde and 2-mercaptoethanol to form 4-(trifluoromethyl)phenylmethanethiol. The resulting compound is then subjected to a reaction with 3-bromopropionyl chloride to yield 3-[4-(trifluoromethyl)phenyl]-2-methylsulfanylpropanoic acid. The final step involves the reaction of the acid with hydroxylamine hydrochloride to form HTB-126.
Aplicaciones Científicas De Investigación
HTB-126 has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, HTB-126 has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In addition, HTB-126 has been reported to possess significant neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-22-9-8-13(20)10-19-14(21)7-4-11-2-5-12(6-3-11)15(16,17)18/h2-3,5-6,13,20H,4,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSJWWUQMFJOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
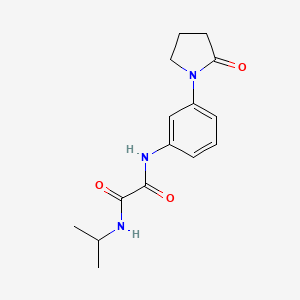
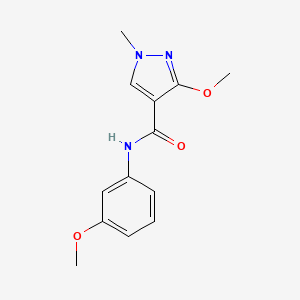

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)

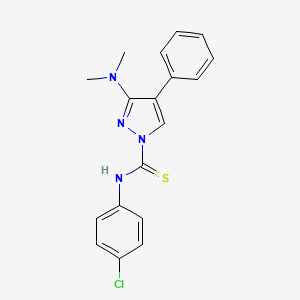

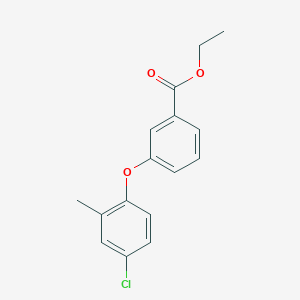
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
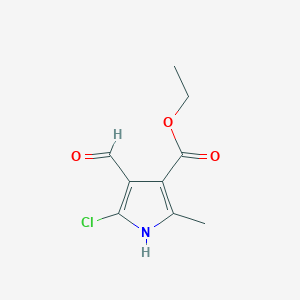
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
